molecular formula C16H15ClFNO B11170185 2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11170185
M. Wt: 291.75 g/mol
InChI Key: NHGUURVQANWLIO-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methyl group on the benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of 2-chloro-6-fluorophenylacetic acid with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorophenylacetic acid: A precursor in the synthesis of the target compound.

    4-methylbenzylamine: Another precursor used in the synthesis.

    2-(4-fluorophenyl)-6-methyl-3-quinazolinone: A structurally similar compound with different biological activities.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C16H15ClFNO/c1-11-5-7-12(8-6-11)10-19-16(20)9-13-14(17)3-2-4-15(13)18/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

NHGUURVQANWLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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